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An In-depth Technical Guide to the Structure and Synthesis of GSK2593074A

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Compound of Interest						
Compound Name:	GSK2593074A					
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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2593074A is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] These kinases are key mediators of necroptosis, a form of programmed necrotic cell death that is implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases. By targeting both RIPK1 and RIPK3, **GSK2593074A** offers a promising therapeutic strategy for conditions where necroptosis is a significant contributor to disease progression. This technical guide provides a comprehensive overview of the structure, mechanism of action, and available data on **GSK2593074A**.

Chemical Structure

The chemical structure of **GSK2593074A** is 1-(5-(4-amino-7-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-c]pyridin-3-yl)indolin-1-yl)-2-phenylethan-1-one.[3]

Molecular Formula: C27H23N5OS[3]

Molecular Weight: 465.57 g/mol [4]

CAS Number: 1337531-06-2[5]



Synthesis

A detailed, step-by-step synthesis protocol for **GSK2593074A** is not publicly available in the reviewed scientific literature or patent databases. However, based on its chemical structure, a plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of three key fragments: a substituted indoline, a phenylacetic acid derivative, and a 4-amino-thieno[3,2-c]pyridine core, which itself is further functionalized with a methyl-pyrazole group. The synthesis would likely involve standard organic chemistry reactions such as amide bond formation, cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the pyrazole moiety, and construction of the heterocyclic thieno[3,2-c]pyridine core.

Mechanism of Action

GSK2593074A functions as a dual inhibitor of the kinase activity of both RIPK1 and RIPK3.[1] [2] These two kinases are central to the necroptosis signaling pathway. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), and in the absence of active caspase-8, RIPK1 and RIPK3 are recruited into a signaling complex known as the necrosome.[6][7] Within this complex, they undergo autophosphorylation and phosphorylate each other, leading to the recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[6] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, necrotic cell death.[6]

GSK2593074A, by inhibiting the kinase activity of both RIPK1 and RIPK3, prevents the phosphorylation events necessary for necrosome activation and subsequent MLKL-mediated cell death.[1][2] This dual inhibition provides a comprehensive blockade of the necroptosis pathway.

Quantitative Data

The following tables summarize the available quantitative data for **GSK2593074A**.

Table 1: In Vitro Potency and Binding Affinity



Target	Assay	Value	Cell Line/System	Reference
Necroptosis	IC50	~3 nM	MOVAS and L929 cells	[5]
RIPK1	Kd	12 nM	In vitro binding assay	[8]
RIPK3	Kd	130 nM	In vitro binding assay	[8]

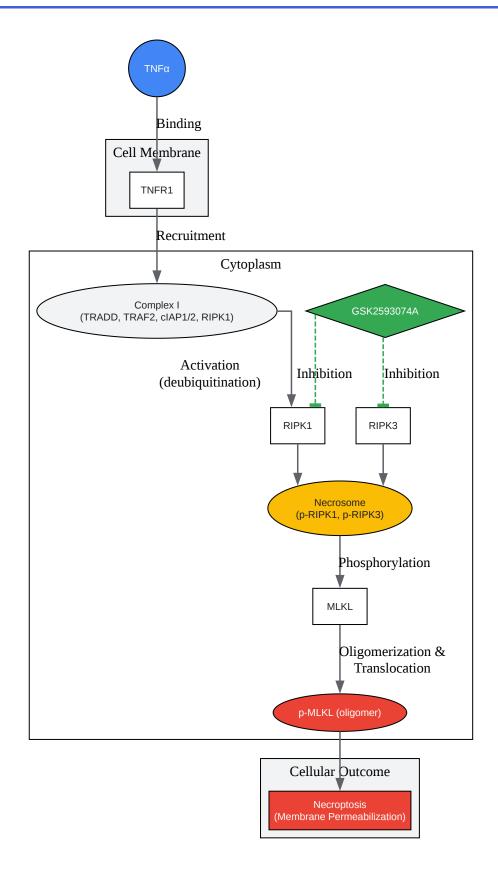
Table 2: In Vivo Efficacy in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

Parameter	Treatment Group	Value	P-value	Reference
Aortic Dilatation	DMSO	85.39 ± 15.76%	<0.05	[5]
GSK2593074A	36.28 ± 5.76%	[5]		
AAA Incidence	DMSO	83.3%	[5]	
GSK2593074A	16.7%	[5]		
Aortic Expansion	DMSO	66.06 ± 9.17%	<0.05	[5]
GSK2593074A	27.36 ± 8.25%	[5]		
Progression in Aortic Diameter	DMSO	157.2 ± 32.0%	< .01	[9]
GSK2593074A	83.2 ± 13.1%	[9]		

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for evaluating necroptosis inhibitors.

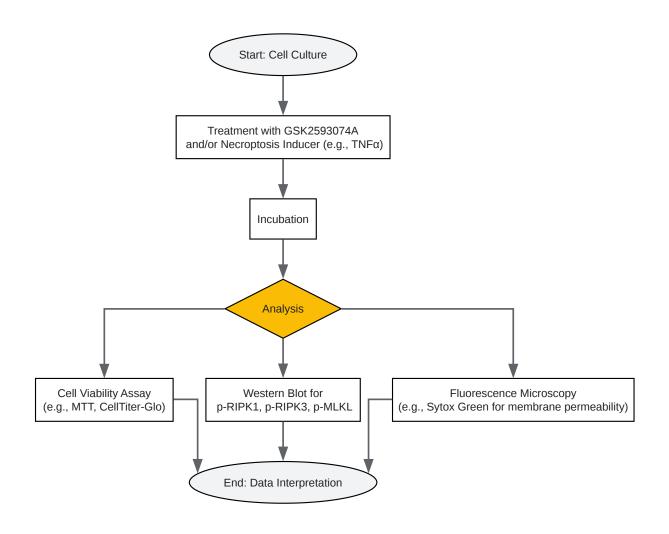




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Caption: The Necroptosis Signaling Pathway and the inhibitory action of **GSK2593074A**.





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Caption: A general experimental workflow for evaluating necroptosis inhibitors like **GSK2593074A**.

Experimental Protocols In Vivo Abdominal Aortic Aneurysm (AAA) Model in Mice

The following protocol is a summary of the methodology used in published studies to evaluate the efficacy of **GSK2593074A** in a mouse model of AAA.[9]

1. Animal Model:



- Male C57BL/6J mice are used.
- 2. Aneurysm Induction:
- Mice are anesthetized, and the abdominal aorta is exposed through a midline incision.
- A solution of calcium chloride (CaCl₂) is applied topically to the external surface of the aorta for a defined period to induce injury and inflammation, leading to aneurysm formation.
- 3. GSK2593074A Administration:
- A cohort of mice receives daily intraperitoneal (i.p.) injections of GSK2593074A (e.g., 4.65 mg/kg/day) starting at a specified time point after aneurysm induction (e.g., day 7).[9]
- A control group receives injections of the vehicle (e.g., DMSO).[9]
- 4. Monitoring and Endpoint Analysis:
- The diameter of the abdominal aorta is monitored at regular intervals using non-invasive imaging techniques such as ultrasound.
- At the end of the study period (e.g., day 28), mice are euthanized, and the aortas are harvested.[9]
- Histological and immunohistochemical analyses are performed on the aortic tissue to assess parameters such as inflammation (e.g., macrophage infiltration), elastin degradation, and smooth muscle cell content.

Conclusion

GSK2593074A is a valuable research tool and a potential therapeutic candidate for a variety of inflammatory and degenerative diseases driven by necroptosis. Its dual inhibitory activity against both RIPK1 and RIPK3 provides a robust blockade of this cell death pathway. While a detailed synthesis protocol is not publicly available, the provided information on its structure, mechanism of action, and in vitro and in vivo activity serves as a comprehensive guide for researchers in the field of drug development and cell death. Further studies are warranted to fully elucidate its therapeutic potential and to develop a scalable synthetic route for clinical applications.



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